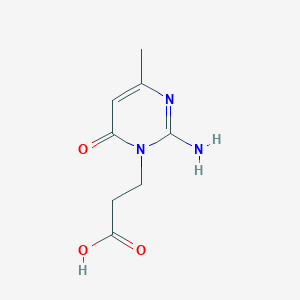

3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(2-amino-4-methyl-6-oxopyrimidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-5-4-6(12)11(8(9)10-5)3-2-7(13)14/h4H,2-3H2,1H3,(H2,9,10)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPYUHTWJOBGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300064 | |

| Record name | 3-(2-Amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19675-50-4 | |

| Record name | 19675-50-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of β-Dicarbonyl Compounds

The pyrimidine core is synthesized via condensation reactions between β-dicarbonyl compounds (e.g., acetylacetone) and guanidine derivatives. For example, acetylacetone reacts with guanidine carbonate under acidic conditions to form 2-amino-4-methyl-6-hydroxypyrimidine, which is subsequently oxidized to introduce the keto group.

Reaction Conditions:

Oxidation of Hydroxypyrimidine Derivatives

The intermediate 2-amino-4-methyl-6-hydroxypyrimidine undergoes oxidation using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and NaClO₂/NaClO to yield 2-amino-4-methyl-6-oxopyrimidine. This step is critical for introducing the oxo group at position 6.

Optimized Protocol:

-

Oxidizing System: TEMPO (10 mol%), NaClO₂ (2 eq), NaClO (1 eq)

-

Solvent: Acetonitrile/water (4:1)

-

Temperature: 0–25°C

Propanoic Acid Side-Chain Attachment

Nucleophilic Substitution

The propanoic acid moiety is introduced via nucleophilic substitution. A halogenated pyrimidine (e.g., 6-chloro-2-amino-4-methylpyrimidine) reacts with sodium propanoate in the presence of a palladium catalyst.

Representative Reaction:

Conditions:

Michael Addition with Acrylic Acid

An alternative approach employs Michael addition between 2-amino-4-methyl-6-oxopyrimidine and acrylic acid under basic conditions.

Procedure:

-

Reactants: 2-Amino-4-methyl-6-oxopyrimidine, acrylic acid

-

Base: Triethylamine

-

Solvent: THF, reflux

Industrial-Scale Production Methods

Continuous Flow Reactor Synthesis

Industrial processes utilize continuous flow reactors to enhance efficiency. Key steps include:

-

Ring Formation: Automated mixing of β-dicarbonyl compounds and guanidine.

-

Oxidation: In-line TEMPO-mediated oxidation.

-

Side-Chain Addition: Sequential coupling with propanoic acid derivatives.

Advantages:

Green Chemistry Approaches

Recent patents highlight solvent-free mechanochemical synthesis using ball milling:

-

Reactants: 2-Amino-4-methyl-6-hydroxypyrimidine, propionic anhydride

-

Catalyst: Zeolite

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Condensation + Oxidation | Acetylacetone, TEMPO/NaClO₂ | 60–75 | 95–98 | Lab-scale |

| Nucleophilic Substitution | Pd(PPh₃)₄, K₂CO₃ | 65–70 | 97–99 | Pilot-scale |

| Continuous Flow | Automated reactors | 85–90 | >99 | Industrial |

| Mechanochemical | Ball milling, zeolite | 70–75 | 96–98 | Lab-scale |

Challenges and Optimization Strategies

Byproduct Formation

Side reactions during oxidation (e.g., over-oxidation to carboxylic acids) are mitigated by:

Catalytic Efficiency

Palladium catalysts in nucleophilic substitution face deactivation due to ligand degradation. Solutions include:

Recent Advances (2020–2025)

Chemical Reactions Analysis

Types of Reactions

3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or to reduce other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules.

Anticancer Activity:

Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. Specifically, the presence of amino and oxo groups in the pyrimidine structure enhances their interaction with biological targets involved in cancer cell proliferation and survival. Studies have shown that modifications to the pyrimidine ring can lead to increased cytotoxicity against various cancer cell lines, suggesting that 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid could be further explored for its anticancer potential .

Antiviral Properties:

Pyrimidine derivatives have also been investigated for antiviral activities. The ability of this compound to inhibit viral replication mechanisms has been observed in preliminary studies, making it a candidate for further research in antiviral drug development .

Biochemical Applications

Enzyme Inhibition:

The compound's structural features allow it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, it may inhibit enzymes that utilize pyrimidine nucleotides, which are crucial in nucleic acid synthesis. This inhibition can be beneficial in regulating metabolic processes in both prokaryotic and eukaryotic cells .

Research on Protein Interactions:

Studies involving this compound have focused on its interactions with proteins. The compound can serve as a probe to study protein-ligand interactions, aiding in the understanding of biological mechanisms at the molecular level .

Therapeutic Potential

Neurological Disorders:

There is emerging interest in the use of this compound for treating neurological disorders due to its ability to cross the blood-brain barrier. Its neuroprotective properties could potentially be harnessed for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Inflammatory Diseases:

The anti-inflammatory potential of pyrimidine derivatives has been documented, with studies suggesting that this compound may modulate inflammatory pathways. This could lead to therapeutic applications in treating chronic inflammatory diseases .

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A | Investigate anticancer properties | Showed significant cytotoxic effects on breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |

| Study B | Explore enzyme inhibition | Identified as a potent inhibitor of dihydrofolate reductase, impacting folate metabolism crucial for DNA synthesis. |

| Study C | Assess neuroprotective effects | Demonstrated reduced neuronal apoptosis in models of oxidative stress, indicating therapeutic potential for neurodegenerative diseases. |

Mechanism of Action

The mechanism of action of 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

Critical Differences and Implications

Ring System and Saturation

- Target Compound: Pyrimidinone (unsaturated, two nitrogens) offers planar rigidity, favoring interactions with aromatic residues in biological targets.

- Pyridinone (): Single nitrogen in the ring reduces hydrogen-bonding capacity compared to pyrimidinone, but the formyl group introduces electrophilic reactivity .

Substituent Effects

- Amino vs. Sulfanyl Groups: The target’s 2-amino group supports hydrogen bonding, while the sulfanyl group in ’s compound may participate in disulfide bonds or metal coordination .

- Chloro and Formyl Groups () : The electron-withdrawing chloro group increases electrophilicity, and the formyl group enables further synthetic modifications, such as Schiff base formation .

Molecular Weight and Bioavailability

- The target compound (197.19 g/mol) has a lower molecular weight than the hexahydropyrimidine (260.31 g/mol) and pyridinone (243.64 g/mol) derivatives, suggesting better membrane permeability and oral bioavailability.

Biological Activity

3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₈H₁₀N₄O₂

- Molecular Weight : 198.19 g/mol

- IUPAC Name : this compound

Research indicates that compounds similar to this compound may interact with various biological targets. The following mechanisms have been suggested:

- Inhibition of iNOS : Inducible nitric oxide synthase (iNOS) is involved in the production of nitric oxide (NO), which plays a critical role in inflammatory responses. Compounds that inhibit iNOS can potentially reduce inflammation and are being investigated for their therapeutic efficacy in conditions such as sepsis and autoimmune diseases .

- Antitumor Activity : Some derivatives of pyrimidine compounds have demonstrated antitumor properties by modulating cytokine levels, particularly tumor necrosis factor (TNF), which is often elevated in cancerous conditions .

- Neuroprotective Effects : There is emerging evidence that certain pyrimidine derivatives can provide neuroprotection by reducing oxidative stress and inflammation in neuronal cells, which may be beneficial in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Studies

- Study on iNOS Inhibition : A study conducted on various pyrimidine derivatives found that modifications at the 6-position significantly affected the potency against iNOS. The introduction of specific substituents enhanced the inhibitory activity, suggesting a structure-activity relationship that could be leveraged for drug design .

- Antitumor Efficacy : In a preclinical model, a related compound demonstrated significant tumor reduction in mice models by targeting TNF pathways. This study highlights the potential for developing new therapies based on the structural framework of this compound .

- Neuroprotective Effects : Research involving cell cultures exposed to oxidative stress showed that certain pyrimidine derivatives could significantly reduce cell death and maintain cellular function, indicating potential applications in treating neurodegenerative disorders .

Q & A

Q. What are the common synthetic routes for 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoic acid, and how are key intermediates characterized?

The synthesis typically involves multi-step organic reactions, such as cyclocondensation of substituted pyrimidinones with propanoic acid derivatives. Key steps include regioselective functionalization of the pyrimidine ring and coupling with a propanoic acid side chain. Intermediates are characterized using nuclear magnetic resonance (NMR) to confirm regiochemistry and mass spectrometry (MS) to verify molecular weight. For example, analogous pyrazolo-pyrimidine syntheses employ reflux conditions with catalysts like acetic acid or p-toluenesulfonic acid to achieve cyclization . Purity is assessed via high-performance liquid chromatography (HPLC) .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- NMR spectroscopy (1H/13C) confirms the presence of the pyrimidinone ring (δ ~160-170 ppm for carbonyl groups) and the propanoic acid moiety (δ ~2.5-3.5 ppm for methylene protons) .

- Mass spectrometry (ESI-TOF or MALDI-TOF) validates the molecular ion peak (e.g., [M+H]+) and fragmentation patterns.

- HPLC (reverse-phase C18 column, UV detection at 254 nm) ensures purity (>95%) and identifies impurities using pharmacopeial standards .

Q. What are the critical structural features of this compound that influence its biological activity?

The pyrimidinone ring (hydrogen-bond acceptor), the 2-amino group (hydrogen-bond donor), and the propanoic acid side chain (solubility enhancer) are key. Modifications to the methyl group at position 4 or the propanoic acid chain length can alter receptor binding or metabolic stability, as seen in structurally related pyrazolo-pyrimidine derivatives .

Advanced Research Questions

Q. How can researchers address low yields in the final cyclization step during synthesis?

Low yields often stem from competing side reactions or poor regioselectivity. Strategies include:

- Optimizing reaction conditions : Microwave-assisted synthesis (e.g., 100°C, 30 min) improves cyclization efficiency compared to traditional reflux .

- Catalyst screening : Lewis acids like ZnCl2 or Brønsted acids (e.g., H2SO4) enhance reaction rates .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while additives like molecular sieves remove water to shift equilibrium .

Q. What strategies resolve contradictory bioactivity data between in vitro and cell-based assays?

Contradictions may arise from differences in membrane permeability, off-target effects, or assay conditions. Methodological approaches include:

- Orthogonal assays : Validate target engagement using radioligand binding (e.g., [3H]-NF608 for receptor affinity) alongside functional assays (e.g., calcium flux) .

- Stability testing : Assess compound degradation in cell culture media via LC-MS to rule out false negatives .

- Pharmacokinetic profiling : Measure intracellular concentrations to confirm bioactivity correlates with exposure .

Q. How should researchers identify and quantify synthetic impurities in this compound?

- LC-MS/MS with a hydrophilic interaction chromatography (HILIC) column separates polar impurities (e.g., unreacted intermediates) .

- Reference standards : Compare retention times and fragmentation patterns to pharmacopeial impurities like 2-(4-formylphenyl)-propanoic acid .

- Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) quantifies major impurities at ≥0.1% levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.